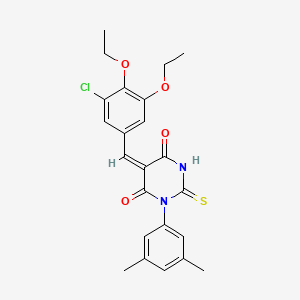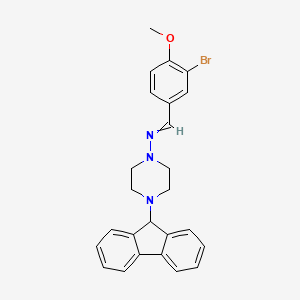![molecular formula C17H19F5N4S B4796484 N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea
Descripción general
Descripción
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea (DPIT) is a synthetic compound that has been widely studied for its potential applications in scientific research. DPIT belongs to the class of pyrazolylthiourea compounds, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been studied for its potential applications in various fields of scientific research, including cancer biology, neuroscience, and immunology. In cancer biology, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in neuronal cells. In immunology, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has also been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and immunomodulatory properties. In cancer cells, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In neuronal cells, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In immune cells, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to modulate the production of cytokines and chemokines, leading to immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific signaling pathways. However, N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dose-response experiments are necessary to determine the optimal concentration of N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea for each specific experiment.
Direcciones Futuras
There are several future directions for the study of N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea, including its potential applications in drug discovery and development. N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to exhibit promising antitumor and neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for cancer and neurological diseases. Additionally, the mechanisms of action of N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea need to be further elucidated to fully understand its biological effects and potential applications. Finally, the development of more efficient and scalable synthesis methods for N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea could facilitate its widespread use in scientific research.
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F5N4S/c1-7(2)5-23-17(27)24-16-8(3)25-26(9(16)4)6-10-11(18)13(20)15(22)14(21)12(10)19/h7H,5-6H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTVHOJKJPHDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4796425.png)
![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)

![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4796495.png)
![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)

![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)